[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazole rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other pyrazole derivatives such as:
1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-methyl-1H-pyrazole: Utilized as an intermediate in organic synthesis.
The uniqueness of (1,5-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-11(2)10-19-6-5-14(17-19)9-15-7-13-8-16-18(4)12(13)3/h5-6,8,11,15H,7,9-10H2,1-4H3 |
InChI Key |
RMDYFNUIKDYPDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=NN(C=C2)CC(C)C |
Origin of Product |
United States |
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